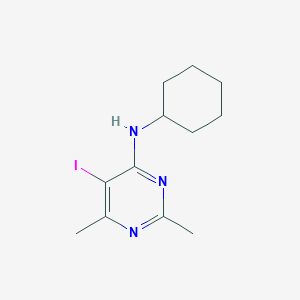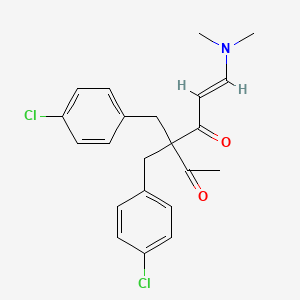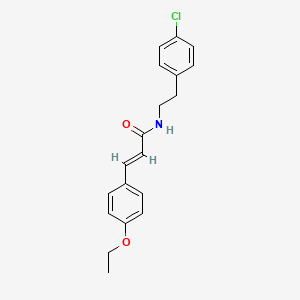
(R)-1-(3-nitrophenyl)ethanol
Descripción general
Descripción
®-1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a hydroxyl group (-OH) attached to the ethyl chain. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-1-(3-Nitrophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 3-nitroacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of ®-1-(3-Nitrophenyl)ethanol may involve catalytic hydrogenation of 3-nitroacetophenone using a palladium or platinum catalyst. This method is efficient and allows for large-scale production of the compound.
Types of Reactions:
Reduction: ®-1-(3-Nitrophenyl)ethanol can undergo reduction reactions to convert the nitro group to an amine group (-NH2). Common reducing agents include tin (Sn) and hydrochloric acid (HCl).
Oxidation: The hydroxyl group in ®-1-(3-Nitrophenyl)ethanol can be oxidized to form a ketone or aldehyde. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)ethanol.
Oxidation: 3-Nitroacetophenone.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-(3-Nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent. In biological systems, the compound may interact with enzymes or receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)ethanol: Similar structure but with the nitro group in the ortho position.
3-Nitrobenzyl alcohol: Similar structure but with a methylene group instead of an ethyl chain.
Uniqueness: ®-1-(3-Nitrophenyl)ethanol is unique due to its chiral nature and the specific positioning of the nitro group on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers.
Propiedades
IUPAC Name |
(1R)-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2899952.png)
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one](/img/structure/B2899953.png)

![Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate](/img/structure/B2899957.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2899959.png)
![N4-(3-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899965.png)
![2-chloro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B2899966.png)

![1-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3-cyclopropylurea](/img/structure/B2899969.png)

![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)

